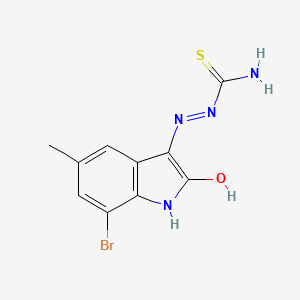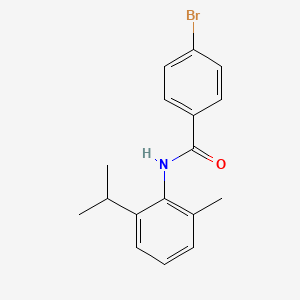
6-bromo-N-(4-methylphenyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-(4-methylphenyl)-4-quinazolinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinamine family and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学研究应用
6-bromo-N-(4-methylphenyl)-4-quinazolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Furthermore, it has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 6-bromo-N-(4-methylphenyl)-4-quinazolinamine involves its interaction with specific cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of various enzymes, including protein kinases and histone deacetylases, which play important roles in cancer cell growth and survival. In addition, it can bind to specific receptors, such as the adenosine A3 receptor, and modulate their activity, leading to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
6-bromo-N-(4-methylphenyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects, depending on the specific cellular targets it interacts with. It can induce apoptosis and inhibit cell cycle progression in cancer cells, leading to reduced tumor growth. It can also reduce inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
6-bromo-N-(4-methylphenyl)-4-quinazolinamine has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. It can be easily synthesized in large quantities and has been extensively studied for its mechanism of action and therapeutic potential. However, it also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies before it can be used in clinical trials.
未来方向
There are several future directions for research on 6-bromo-N-(4-methylphenyl)-4-quinazolinamine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. This could involve preclinical studies to evaluate its efficacy and safety, as well as clinical trials to test its effectiveness in humans. Another direction is to elucidate its mechanism of action in more detail, including its interaction with specific cellular targets and signaling pathways. This could provide valuable insights into its therapeutic potential and help identify new targets for drug development. Finally, future research could focus on developing more potent and selective analogs of 6-bromo-N-(4-methylphenyl)-4-quinazolinamine, which could have improved efficacy and reduced toxicity compared to the parent compound.
Conclusion
In conclusion, 6-bromo-N-(4-methylphenyl)-4-quinazolinamine is a chemical compound that has significant potential for therapeutic applications in various diseases. Its synthesis method has been optimized for high yields and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research could focus on further investigating its therapeutic potential and elucidating its mechanism of action in more detail, as well as developing more potent and selective analogs.
合成方法
The synthesis of 6-bromo-N-(4-methylphenyl)-4-quinazolinamine involves the reaction of 4-methylphenyl-2,4-dioxobutanoate with 6-bromo-1,2-dihydroquinazoline-2-one in the presence of a base. The reaction proceeds through nucleophilic addition and subsequent elimination of the leaving group to form the final product. This synthesis method has been optimized for high yields and purity and is widely used in research laboratories.
属性
IUPAC Name |
6-bromo-N-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c1-10-2-5-12(6-3-10)19-15-13-8-11(16)4-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKOCDDUICZFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(4-methylphenyl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
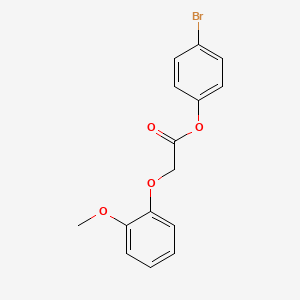
![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
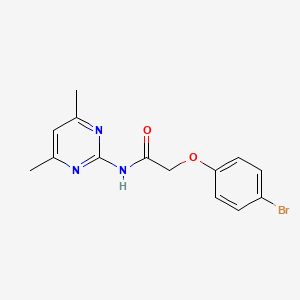
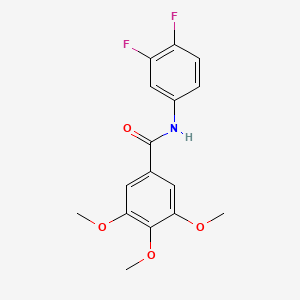
![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
